molecular formula C12H15N3O2 B1467461 (1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 1455085-26-3

(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1467461
CAS No.: 1455085-26-3
M. Wt: 233.27 g/mol
InChI Key: FZOWWTUQQZTKQB-UHFFFAOYSA-N
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Description

(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol (CAS: 1456293-35-8) is a chemical compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol . It belongs to the 1,2,3-triazole chemical class, which is of significant interest in medicinal chemistry and chemical biology. The structure features a 1,2,3-triazole core substituted with a hydroxymethyl group at the 4-position and a 2-ethoxybenzyl group at the 1-nitrogen position. This combination of a hydrogen-bond accepting triazole ring, a flexible ethanol moiety, and an aromatic ether system makes it a valuable multifunctional building block for chemical synthesis . While specific mechanistic and application data for this exact compound is limited in public sources, its structural analogs provide strong indications of its research utility. For instance, compounds like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol and (1-(4-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol are well-established as key intermediates, suggesting its primary application lies in the synthesis of more complex molecules . Researchers commonly utilize the reactivity of the hydroxyl group for further derivatization, such as esterification or oxidation, and the triazole ring can act as a bioisostere for amide bonds or participate in metal coordination. The 2-ethoxybenzyl substituent may be explored for its potential influence on the compound's electronic properties, lipophilicity (predicted LogP ~1.22, based on analog data ), and overall biomolecular interactions. This compound is intended for use as a standard or intermediate in the development of pharmaceuticals, agrochemicals, and materials science. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

[1-[(2-ethoxyphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-2-17-12-6-4-3-5-10(12)7-15-8-11(9-16)13-14-15/h3-6,8,16H,2,7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZOWWTUQQZTKQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles have gained attention in medicinal chemistry due to their potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H13N3O2\text{C}_{11}\text{H}_{13}\text{N}_3\text{O}_2

This structure features a triazole ring which is critical for its biological interactions.

The biological activity of triazole derivatives often stems from their ability to interact with various biological targets. For this compound, the following mechanisms have been identified:

  • Antimicrobial Activity : Triazoles are known to inhibit fungal cytochrome P450 enzymes, disrupting ergosterol synthesis in fungal cell membranes.
  • Anticancer Properties : Some studies suggest that triazole derivatives can induce apoptosis in cancer cells through various pathways including the inhibition of tubulin polymerization and modulation of cell cycle regulators.

Antimicrobial Activity

A series of experiments were conducted to evaluate the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

The compound exhibited significant antimicrobial activity against both bacterial and fungal strains, indicating its potential as an antimicrobial agent.

Antioxidant Activity

The antioxidant potential was assessed using the DPPH radical scavenging assay. The results indicated that this compound demonstrated a dose-dependent scavenging effect:

Concentration (µg/mL)Scavenging Activity (%)
1025
5050
10075

These findings suggest that the compound possesses notable antioxidant properties.

Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 for breast cancer and A549 for lung cancer) were conducted to evaluate the cytotoxic effects of the compound. The results are summarized below:

Cell LineIC50 (µM)
MCF-710
A54915

The compound showed promising anticancer activity with relatively low IC50 values, indicating effective growth inhibition of these cancer cells.

Case Studies

Recent studies have explored the application of triazole derivatives in clinical settings. For instance:

  • Case Study on Antifungal Treatment : A clinical trial involving patients with resistant fungal infections demonstrated that a triazole derivative similar to this compound improved treatment outcomes compared to traditional antifungal therapies.
  • Case Study on Cancer Therapy : Research involving combination therapies incorporating triazole derivatives has shown enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect when used alongside conventional chemotherapeutics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent at 1-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
(1-(2-Ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol 2-Ethoxybenzyl C₁₂H₁₅N₃O₂ 233.27 Potential biological activity; ether group enhances solubility N/A
(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol Benzyl C₁₀H₁₁N₃O 189.22 Pharmacological interest; hydrogen-bonding capacity
[1-(3-Trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]methanol 3-Trifluoromethylbenzyl C₁₁H₁₀F₃N₃O 257.21 High lipophilicity; metabolic stability
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chlorophenyl C₉H₈ClN₃O 209.63 Enhanced receptor binding; potential toxicity concerns
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol Ethyl C₅H₉N₃O 127.14 Simplified structure; lower molecular weight

Key Observations:

  • Lipophilicity : The trifluoromethylbenzyl derivative exhibits higher lipophilicity (logP ~2.5 estimated), which may improve blood-brain barrier penetration compared to the target compound’s ethoxybenzyl group (logP ~1.8).
  • Solubility : The hydroxymethyl (-CH₂OH) group in all analogs contributes to aqueous solubility, but the 2-ethoxybenzyl group may reduce crystallinity compared to simpler alkyl substituents (e.g., ethyl in ).

Crystallographic and Structural Data

These studies highlight the planar triazole ring and hydrogen-bonding interactions involving the hydroxymethyl group.

Preparation Methods

General Synthetic Strategy Overview

The preparation of (1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol typically follows these key steps:

This approach is supported by literature on related substituted benzyl-1,2,3-triazole-4-carboxylates and acids, which serve as key intermediates for further functionalization.

Preparation of 2-Ethoxybenzyl Azide Intermediate

The initial stage involves converting 2-ethoxybenzyl alcohol to the corresponding benzyl bromide, followed by substitution with sodium azide to yield the benzyl azide:

Step Reaction Conditions Yield Notes
1 2-Ethoxybenzyl alcohol → 2-Ethoxybenzyl bromide Treatment with phosphorus tribromide (PBr3) in anhydrous solvent High (typically >80%) Bromination under controlled temperature to avoid side reactions
2 2-Ethoxybenzyl bromide → 2-Ethoxybenzyl azide Reaction with sodium azide in DMF or similar polar aprotic solvent High (typically >85%) Azide substitution is nucleophilic and efficient

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The benzyl azide reacts with an alkyne derivative such as ethyl propiolate to form the 1,4-disubstituted 1,2,3-triazole ring:

Step Reaction Conditions Yield Notes
3 2-Ethoxybenzyl azide + ethyl propiolate → ethyl 1-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxylate CuSO4·5H2O, sodium ascorbate, t-butanol/water (2:1), room temp, 8 h Good (typically 70-90%) Standard click chemistry protocol, regioselective 1,4-adduct formation

Hydrolysis to 1-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxylic acid

The ester is hydrolyzed under basic conditions to the corresponding acid:

Step Reaction Conditions Yield Notes
4 Ethyl 1-(2-ethoxybenzyl)-1H-1,2,3-triazole-4-carboxylate → acid 4 N NaOH aqueous solution, room temperature or mild heating Good (70-85%) Hydrolysis monitored by TLC or HPLC

Reduction or Functional Group Transformation to Methanol

The final step involves converting the carboxylic acid or related intermediate into the methanol substituent at the 4-position of the triazole ring. While direct literature on this exact transformation for this compound is limited, analogous methods include:

  • Reduction of carboxylic acid derivatives to primary alcohols using reducing agents such as borane (BH3), lithium aluminum hydride (LiAlH4), or catalytic hydrogenation.
  • Alternatively, synthesis of (1H-1,2,3-triazol-4-yl)methanol derivatives has been reported by reacting triazole with formaldehyde under controlled conditions.

Representative Preparation Method for this compound

Based on related synthetic routes and research findings, a plausible detailed preparation method is:

Step Reagents & Conditions Description Yield / Notes
1 2-Ethoxybenzyl alcohol + PBr3, anhydrous solvent, 0–5 °C Conversion to 2-ethoxybenzyl bromide >80% yield typical
2 2-Ethoxybenzyl bromide + NaN3, DMF, 50 °C, 4 h Formation of 2-ethoxybenzyl azide >85% yield
3 2-Ethoxybenzyl azide + ethyl propiolate + CuSO4·5H2O + sodium ascorbate, t-BuOH:H2O (2:1), rt, 8 h CuAAC click reaction forming ethyl 1-(2-ethoxybenzyl)-1,2,3-triazole-4-carboxylate 70–90% yield
4 Ester hydrolysis: 4 N NaOH, rt or mild heat, 2–4 h Conversion to 1-(2-ethoxybenzyl)-1,2,3-triazole-4-carboxylic acid 70–85% yield
5 Reduction: LiAlH4 or BH3·THF, 0 °C to rt, inert atmosphere Reduction of acid to this compound Yields vary; purification by chromatography

Supporting Research Findings and Notes

  • The CuAAC reaction is highly regioselective and efficient for synthesizing 1,4-disubstituted 1,2,3-triazoles, making it the method of choice for constructing the triazole ring with benzyl substitution.
  • Hydrolysis of esters to acids under basic conditions is well-established and provides intermediates for further functionalization.
  • Reduction of triazole carboxylic acids to primary alcohols is feasible but requires careful control to avoid ring reduction or decomposition; borane reagents are often preferred for selectivity.
  • Alternative synthetic routes may involve direct alkylation of 1H-1,2,3-triazol-4-ylmethanol with 2-ethoxybenzyl halides, but this is less common and may suffer from regioselectivity issues.
  • The preparation of (1H-1,2,4-triazol-1-yl)methanol and its analogs has been documented with high yields using formaldehyde and triazole under mild conditions, suggesting a possible analogous approach for 1,2,3-triazole derivatives.

Summary Table of Key Preparation Steps

Step No. Intermediate/Product Reaction Type Key Reagents Conditions Typical Yield
1 2-Ethoxybenzyl bromide Bromination PBr3 0–5 °C, anhydrous >80%
2 2-Ethoxybenzyl azide Azide substitution NaN3, DMF 50 °C, 4 h >85%
3 Ethyl 1-(2-ethoxybenzyl)-1,2,3-triazole-4-carboxylate CuAAC CuSO4·5H2O, sodium ascorbate rt, 8 h 70–90%
4 1-(2-Ethoxybenzyl)-1,2,3-triazole-4-carboxylic acid Ester hydrolysis NaOH (4 N) rt or mild heat 70–85%
5 This compound Reduction LiAlH4 or BH3·THF 0 °C to rt, inert Variable

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
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(1-(2-ethoxybenzyl)-1H-1,2,3-triazol-4-yl)methanol

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